molecular formula C10H12ClNO B6267915 rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol CAS No. 1807937-88-7

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol

Cat. No.: B6267915
CAS No.: 1807937-88-7
M. Wt: 197.66 g/mol
InChI Key: RLUYLBWEPOPAQN-UWVGGRQHSA-N
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Description

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol: is a chiral compound with significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and proline.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol: The non-racemic form of the compound.

    (2S,3S)-2-(4-chlorophenyl)pyrrolidin-3-ol: The enantiomer of the compound.

    2-(4-chlorophenyl)pyrrolidine: A structurally similar compound without the hydroxyl group.

Uniqueness: rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is unique due to its chiral nature and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological activities compared to its individual enantiomers, making it a valuable compound for research and development.

Properties

CAS No.

1807937-88-7

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(2S,3S)-2-(4-chlorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m0/s1

InChI Key

RLUYLBWEPOPAQN-UWVGGRQHSA-N

Isomeric SMILES

C1CN[C@H]([C@H]1O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CNC(C1O)C2=CC=C(C=C2)Cl

Purity

95

Origin of Product

United States

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